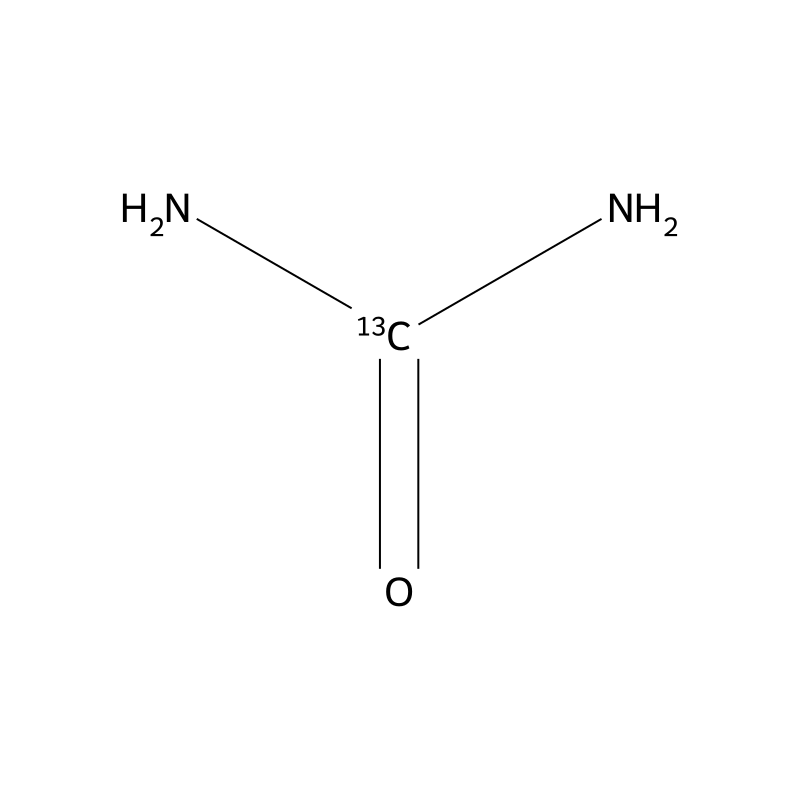

Urea-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Diagnosis of Helicobacter pylori Infection

One of the most established uses of Urea-13C is in the urea breath test (UBT) for diagnosing Helicobacter pylori (H. pylori) infection. H. pylori is a bacterium that can colonize the stomach lining and cause peptic ulcers. The UBT is a non-invasive and safe diagnostic tool that relies on the following principle:

- Ingestion of Urea-13C: The patient ingests a small amount of Urea-13C.

- Urease Activity: If H. pylori is present in the stomach, the bacterium's enzyme urease breaks down the Urea-13C into carbon dioxide (CO2) containing the 13C isotope.

- Breath Sample Analysis: The patient exhales into a collection bag, and the exhaled breath is analyzed for the presence of 13C-CO2.

The presence of 13C-CO2 in the breath indicates an H. pylori infection, as the 13C isotope would not be present unless the urea was broken down by the bacteria's urease. This method offers several advantages over other diagnostic techniques, such as endoscopy, as it is:

- Non-invasive: No need for insertion of instruments into the body.

- Safe: Utilizes a non-radioactive isotope, making it suitable for children and pregnant women.

- Accurate: Offers high sensitivity and specificity for H. pylori detection.

Here are some sources for further information on the use of Urea-13C in H. pylori diagnosis:

- The Use of 13C-Urea Breath Test for Non-Invasive Diagnosis of Helicobacter pylori Infection in Comparison to Endoscopy and Stool Antigen Test:

- Capsule 13C-urea breath test for the diagnosis of Helicobacter pylori infection:

Other Potential Applications

Research is ongoing to explore other potential applications of Urea-13C in scientific research. These include:

- Studying gastric emptying: Urea-13C can be used to assess the rate at which the stomach empties its contents.

- Investigating gut microbiota: By combining Urea-13C with other techniques, researchers can study the activity and composition of gut bacteria.

- Developing new drugs: Urea-13C may be used to monitor the efficacy of new drugs targeting urease-producing bacteria.

Urea-13C is a stable isotope-labeled compound derived from urea, where one of the carbon atoms is replaced with carbon-13, a non-radioactive isotope. Its chemical formula is , and it has a molecular weight of approximately 61.048 g/mol. Urea-13C is primarily utilized in medical diagnostics, particularly in the Urea Breath Test for detecting Helicobacter pylori infections, which are linked to various gastrointestinal disorders such as gastritis and peptic ulcers .

Urea-13C acts as a substrate for the urease enzyme produced by H. pylori. The urease breaks down the urea molecule, releasing ¹³CO₂. This enriched ¹³CO₂ is absorbed into the bloodstream and eventually exhaled. By measuring the ratio of ¹³CO₂ to ¹²CO₂ in breath samples before and after urea-13C ingestion, the UBT can detect H. pylori infection [].

The primary chemical reaction involving urea-13C occurs when it is metabolized by the enzyme urease, produced by Helicobacter pylori. In this reaction, urea-13C is hydrolyzed to produce ammonia and carbon dioxide:

The carbon dioxide produced is then absorbed into the bloodstream and exhaled, allowing for the detection of H. pylori through breath analysis .

Urea-13C can be synthesized through several methods:

- Direct Isotope Exchange: This involves exchanging the carbon-12 isotope in natural urea with carbon-13 under controlled conditions.

- Chemical Synthesis: Urea-13C can be synthesized from precursors that contain carbon-13 through various organic reactions.

- Biological Methods: Some methods utilize microorganisms that preferentially incorporate carbon-13 into their metabolic products.

These methods ensure that the resulting urea-13C is sufficiently pure for diagnostic use .

Urea-13C has several key applications:

- Medical Diagnostics: Primarily used in the Urea Breath Test to diagnose H. pylori infections.

- Research: Employed in metabolic studies to trace carbon pathways in biological systems.

- Agriculture: Used in studies assessing nitrogen metabolism in plants and soil microorganisms.

Its non-radioactive nature makes it safer for use in clinical settings compared to other isotopes like carbon-14 .

Studies have shown that urea-13C interacts specifically with urease enzymes produced by H. pylori. The interaction leads to the cleavage of urea into ammonia and labeled carbon dioxide, which can be quantitatively measured in breath samples. This specificity allows for accurate diagnosis of infections without interference from other compounds typically present in the gastrointestinal tract .

Several compounds are chemically related to urea-13C, including:

| Compound | Formula | Unique Features |

|---|---|---|

| Urea | CH₄N₂O | Commonly used nitrogen source; not isotopically labeled |

| Carbon-14 Urea | C₁₄H₄N₂O | Radioactive; used in similar breath tests but poses safety concerns |

| Ammonium Bicarbonate | NH₄HCO₃ | Used as a buffering agent; does not serve as a diagnostic tool |

| Urethane | C₃H₇N | Used in polymer production; lacks the diagnostic application |

Urea-13C's unique labeling with carbon-13 distinguishes it from other compounds, allowing for precise tracking of metabolic processes without radioactive exposure .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

FDA Label

This medicinal product is for diagnostic use only. For in vivo diagnosis of gastroduodenal Helicobacter pylori (H. pylori) infection.

Helicobacter Test INFAI may be used for in vivo diagnosis of gastroduodenal Helicobacter pylori infection in: adults; adolescents, who are likely to have peptic ulcer disease. Helicobacter Test INFAI for children aged three to 11 years may be used for in vivo diagnosis of gastrduodenal Helicobacter pylori infection: for the evaluation of the success of eradication treatment, or; when invasive tests cannot be performed, or; when there are discordant results arising from invasive tests. This medicinal product is for diagnostic use only.

Pylori-Chek may be used for in vivo diagnosis of gastroduodenal Helicobacter pylori infection.

Pharmacology

ATC Code

V - Various

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CX - Other diagnostic agents

V04CX05 - 13C-urea

Mechanism of Action

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Raju GS, Smith MJ, Morton D, Bardhan KD: Mini-dose (1-microCi) 14C-urea breath test for the detection of Helicobacter pylori. Am J Gastroenterol. 1994 Jul;89(7):1027-31. [PMID:8017360]